tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxyethyl group attached to a carbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of 2-bromoaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The intermediate product is then subjected to further reactions to introduce the hydroxyethyl group, resulting in the final compound .
Chemical Reactions Analysis
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-bromophenyl)carbamate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
tert-Butyl (1-(2-chlorophenyl)-2-hydroxyethyl)carbamate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate: Contains a fluorine atom, which can enhance its stability and lipophilicity.
Properties
Molecular Formula |
C13H18BrNO3 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
SDRZSNGNUGHJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Br |
Origin of Product |
United States |
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